Physicochemical properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
Physicochemical properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive due to their rigid, well-defined geometries. The spiro[3.3]heptane framework, a conformationally restricted isostere of cyclohexane, offers a unique vectoral projection of substituents into three-dimensional space, which can enhance binding affinity and selectivity for biological targets.
The introduction of fluorine atoms further modulates a molecule's properties. The gem-difluoro group, as seen in 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid, is a bioisostere for a carbonyl group and can significantly impact lipophilicity, metabolic stability, and pKa.[1] This guide provides a comprehensive overview of the key physicochemical properties of this novel, non-canonical amino acid, offering both theoretical insights and practical, field-proven protocols for its characterization. Understanding these properties is paramount for its successful application in drug development, from initial screening to formulation.
Molecular Structure and Core Attributes
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is a unique amino acid analog featuring a rigid spirocyclic core. Its structure presents distinct challenges and opportunities for physicochemical modulation.
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IUPAC Name: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
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CAS Number: 2361635-29-0[2]
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Molecular Formula: C₈H₁₁F₂NO₂
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Molecular Weight: 191.18 g/mol
Caption: Figure 1: Chemical Structure of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Predicted and To-Be-Determined Physicochemical Properties
The following table summarizes the key physicochemical parameters for this molecule. It is important to note that while some properties can be calculated, experimental determination is crucial for accuracy in drug discovery programs.[3]
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| pKa₁ (Carboxylic Acid) | ~2-3 | Influences charge state and solubility at physiological pH. |
| pKa₂ (Amine) | ~9-10 | Governs charge and interactions with biological targets. |
| Isoelectric Point (pI) | ~5.5-6.5 | pH at which the molecule has a net zero charge; affects solubility and purification. |
| logP (octanol/water) | 1.0 - 2.0 | Measures lipophilicity of the neutral species; impacts membrane permeability and metabolism. |
| logD at pH 7.4 | 0.5 - 1.5 | Effective lipophilicity at physiological pH, considering ionization. |
| Aqueous Solubility | Moderate to High | Crucial for bioavailability and formulation. A good target is >60 µg/mL.[4][5] |
Section 1: Acidity and Basicity (pKa)
The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at a given pH. This, in turn, dictates its solubility, lipophilicity, and potential for ionic interactions with its biological target.
Theoretical Considerations
This molecule possesses two primary ionizable centers: the carboxylic acid (-COOH) and the primary amine (-NH₂).
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pKa₁ (-COOH): The carboxylic acid is expected to have a pKa in the range of 2-3, typical for α-amino acids.[6]
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pKa₂ (-NH₃⁺): The protonated amine is expected to have a pKa in the range of 9-10, also in line with standard amino acids.[6]
The isoelectric point (pI), the pH at which the molecule carries no net electrical charge, can be calculated by averaging the two pKa values.[6]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa values.[7][8]
Objective: To determine the pKa values of the carboxylic acid and amino groups by titrating a solution of the compound with a strong base and monitoring the pH.
Materials:
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2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH), standardized
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Deionized water
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Calibrated pH meter and electrode
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Stir plate and stir bar
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Burette (10 or 25 mL)
Procedure:
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Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
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Acidification: Add a stoichiometric excess of 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.
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Titration Setup: Place the beaker on a stir plate, immerse the pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH over the beaker.
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Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
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Endpoint: Continue the titration until the pH reaches approximately 12.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points of the two buffer regions on the titration curve.[8]
Caption: Figure 2: Workflow for pKa determination via potentiometric titration.
Section 2: Lipophilicity (logP and logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
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logP: Describes the partitioning of the neutral form of the molecule between an organic phase (commonly n-octanol) and an aqueous phase.[9]
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logD: Accounts for all species (neutral and ionized) and is therefore pH-dependent. For drug discovery, logD at pH 7.4 is the most relevant parameter.[9]
Expected Influence of the Spirocyclic Scaffold and Fluorine
The rigid, aliphatic spiro[3.3]heptane core is expected to contribute significantly to the molecule's lipophilicity. The introduction of gem-difluoro groups can have a non-monotonic effect on lipophilicity, often increasing it compared to a non-fluorinated analog, but the effect is context-dependent.[10]
Experimental Protocol: RP-HPLC Method
While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a more rapid and less material-intensive method for estimating logP.[11][12]
Objective: To estimate the logP by correlating the compound's retention time on a reverse-phase column with those of known standards.
Materials:
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A set of reference compounds with known logP values spanning the expected range.
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HPLC system with a C18 column and UV detector.
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Mobile phase: Acetonitrile and a suitable aqueous buffer.
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2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Procedure:
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Calibration Curve: Prepare solutions of the reference compounds. Inject each standard onto the HPLC system and record its retention time (tR).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time.
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Generate Calibration Plot: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain a calibration equation.
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Sample Analysis: Prepare and inject a solution of the target compound under the same chromatographic conditions.
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logP Determination: Record the retention time of the target compound, calculate its log(k'), and use the calibration equation to determine its logP.
Caption: Figure 3: Workflow for logP determination using RP-HPLC.
Section 3: Aqueous Solubility
Solubility is a gatekeeper property in drug discovery. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation.[13] It is essential to distinguish between thermodynamic and kinetic solubility.
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Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental property.[14]
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Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous buffer. It is a higher-throughput screening parameter.[4][14]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a reliable technique for determining thermodynamic solubility.[15]
Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (solid)
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Phosphate-buffered saline (PBS), pH 7.4
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Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment (25°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a syringe filter to remove any remaining undissolved material.
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Quantification: Dilute the filtered solution and analyze it using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
Caption: Figure 4: Workflow for thermodynamic solubility determination.
Conclusion
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid represents a class of conformationally restricted amino acids with significant potential in medicinal chemistry. Its unique three-dimensional structure, combined with the modulating effects of gem-difluorination, makes a thorough understanding of its physicochemical properties—pKa, logD, and solubility—a prerequisite for its rational application in drug design. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and other novel compounds, thereby enabling data-driven decisions in the complex process of drug discovery and development.
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